molecular formula C11H15ClN2O B1341521 1-(2-Amino-6-chlorophenyl)-4-piperidinol CAS No. 954271-33-1

1-(2-Amino-6-chlorophenyl)-4-piperidinol

Cat. No. B1341521
CAS RN: 954271-33-1
M. Wt: 226.7 g/mol
InChI Key: AXCGVJUKYUDIIH-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)-4-piperidinol, or 1-ACPP, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 248.58 g/mol and a melting point of 67-68 °C. 1-ACPP has been used in a variety of fields, ranging from biochemistry and physiology to drug development and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity : The compound 1-(2-Amino-6-chlorophenyl)-4-piperidinol has been utilized in the synthesis of biologically active scaffolds. For instance, new pyrrolo[2,3-b]pyridine scaffolds, showing potential biological activity, have been synthesized using a process that involves piperidine as a key reagent (Sroor, 2019).

Chemical Reactions and Derivatives

  • Reactions with Aryl Isothiocyanates : Piperidine derivatives have been studied in reactions with aryl isocyanates. These reactions produce various compounds, highlighting the versatility of piperidine-based compounds in chemical syntheses (Tsuge & Inaba, 1973).

Antimicrobial Applications

  • Antimicrobial Activity : Compounds synthesized using piperidine solutions have shown promising antimicrobial activities. For example, a synthesized pyran derivative exhibited significant antibacterial and antifungal properties (Okasha et al., 2022).

Cytotoxicity and Cancer Research

  • Cytotoxicity Against Cancer Cells : Piperidinol derivatives have been tested for their cytotoxicity against human hepatoma and breast cancer cell lines, providing insights into their potential applications in cancer research (Kucukoglu et al., 2015).

Antifungal Applications

  • Antifungal Activity : Novel conjugated styryl ketones involving piperidinol derivatives have been developed, displaying significant activity against a range of pathogenic fungi (Manavathu et al., 1999).

Crystallographic Studies

  • Crystal Structure Analysis : Piperidine derivatives have been used in crystallography to understand the structure of various compounds, contributing to the understanding of molecular interactions and stability (Revathi et al., 2015).

Biochemical Transformations

  • Biotransformation Studies : The biotransformation of aminopyrrolidine to aminopiperidine, involving human cytochrome P450 enzymes, highlights the biochemical potential of piperidine derivatives in drug metabolism (Chen et al., 2011).

properties

IUPAC Name

1-(2-amino-6-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGVJUKYUDIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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